![molecular formula C9H13NO2 B561096 4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 102440-24-4](/img/structure/B561096.png)
4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
“4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C9H13NO2. It is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities .
Molecular Structure Analysis
The molecular structure of “4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid” can be represented by the SMILES stringCc1c[nH]c(C)c1C(O)=O
. This indicates that the compound contains a pyrrole ring with isopropyl and methyl substituents, as well as a carboxylic acid group.
Scientific Research Applications
Synthesis of α-Aminopyrrole Derivatives : A synthesis method for methyl 5-aminopyrrole-3-carboxylates demonstrates the potential for creating pyrrole-containing products with applications in pharmaceuticals and organic chemistry (Galenko et al., 2019).
Four-Component Reaction Synthesis : The synthesis of certain pyrrole derivatives via a four-component reaction indicates applications in creating complex organic compounds, potentially useful in drug discovery and materials science (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Unusual Ring Annulation in Synthesis : The synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives showcases the versatility of pyrrole derivatives in organic synthesis, potentially leading to novel pharmaceuticals or materials (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Antibacterial Applications : A study on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids derived from pyrrole carboxylates showed antibacterial activity, suggesting applications in developing new antibiotics (Toja et al., 1986).
Influenza Neuraminidase Inhibitors : Research on pyrrolidine cores, similar to pyrrole carboxylates, in the context of influenza neuraminidase inhibitors, indicates potential in antiviral drug development (Wang et al., 2001).
Antimicrobial Agents : Synthesis of novel pyrrole derivatives with demonstrated antimicrobial activities suggests applications in developing new antimicrobial agents (Hublikar et al., 2019).
Future Directions
The future directions for research on “4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid” and similar compounds could involve exploring their potential therapeutic applications, given the diverse biological activities of pyrrole derivatives . Additionally, further studies could focus on optimizing the synthesis process and investigating the specific chemical reactions and mechanisms of action of these compounds.
properties
IUPAC Name |
2-methyl-4-propan-2-yl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-5(2)7-4-10-6(3)8(7)9(11)12/h4-5,10H,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVCHIWXEGUZJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723603 |
Source
|
Record name | 2-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102440-24-4 |
Source
|
Record name | 2-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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